

# Spectroscopic Analysis of 2-Iodo-5-methoxyaniline: A Technical Guide

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## Compound of Interest

Compound Name: **2-Iodo-5-methoxyaniline**

Cat. No.: **B114526**

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This technical guide provides an in-depth analysis of **2-Iodo-5-methoxyaniline** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

## Introduction

**2-Iodo-5-methoxyaniline** is an organic compound with the molecular formula  $C_7H_8INO$ .<sup>[1][2]</sup> Its structure consists of an aniline ring substituted with an iodine atom and a methoxy group. Spectroscopic analysis is crucial for confirming the identity and purity of this compound, which can be a key intermediate in the synthesis of various pharmaceutical agents. This guide details the expected spectroscopic data and the experimental protocols for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both  $^1H$  and  $^{13}C$  NMR are essential for the structural elucidation of **2-Iodo-5-methoxyaniline**.

The  $^1H$  NMR spectrum of **2-Iodo-5-methoxyaniline**, recorded in deuterated chloroform ( $CDCl_3$ ) at 400 MHz, exhibits distinct signals for the aromatic protons, the amine protons, and the methoxy protons.<sup>[3]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.48	Doublet (d)	8.8	1H	Ar-H
6.42	Doublet of Doublets (dd)	$J_1 = 8.8, J_2 = 2.8$	1H	Ar-H
6.32	Doublet (d)	2.8	1H	Ar-H
4.07	Singlet (s)	-	2H	-NH <sub>2</sub>
3.74	Singlet (s)	-	3H	-OCH <sub>3</sub>

Table 1: <sup>1</sup>H NMR data for **2-Iodo-5-methoxyaniline**.[\[3\]](#)

The <sup>13</sup>C NMR spectrum, recorded in CDCl<sub>3</sub> at 100 MHz, shows seven distinct carbon signals, corresponding to the seven carbon atoms in the **2-Iodo-5-methoxyaniline** molecule.[\[3\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
161.2	C-OCH <sub>3</sub>
147.7	C-NH <sub>2</sub>
139.3	Ar-C
106.7	Ar-C
100.6	Ar-C
73.6	C-I
55.4	-OCH <sub>3</sub>

Table 2: <sup>13</sup>C NMR data for **2-Iodo-5-methoxyaniline**.[\[3\]](#)

A sample of **2-Iodo-5-methoxyaniline** (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). The solution is transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[\[3\]](#)[\[4\]](#) Chemical shifts are

reported in parts per million (ppm) relative to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).[3]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Iodo-5-methoxyaniline** is expected to show characteristic absorption bands for the N-H and C-O bonds.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3400-3300	Medium	N-H stretch (amine)
3050-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (-OCH <sub>3</sub> )
1620-1580	Strong	N-H bend (amine) and C=C stretch (aromatic)
1250-1200	Strong	Asymmetric C-O-C stretch (aryl ether)
1050-1000	Strong	Symmetric C-O-C stretch (aryl ether)
850-750	Strong	C-H out-of-plane bend (aromatic)
600-500	Medium	C-I stretch

Table 3: Predicted IR absorption bands for **2-Iodo-5-methoxyaniline**.

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-Iodo-5-methoxyaniline**, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is a suitable technique.

m/z	Ion
249.9720 (found)	[M+H] <sup>+</sup>
249.9729 (calculated)	[C <sub>7</sub> H <sub>8</sub> INO+H] <sup>+</sup>

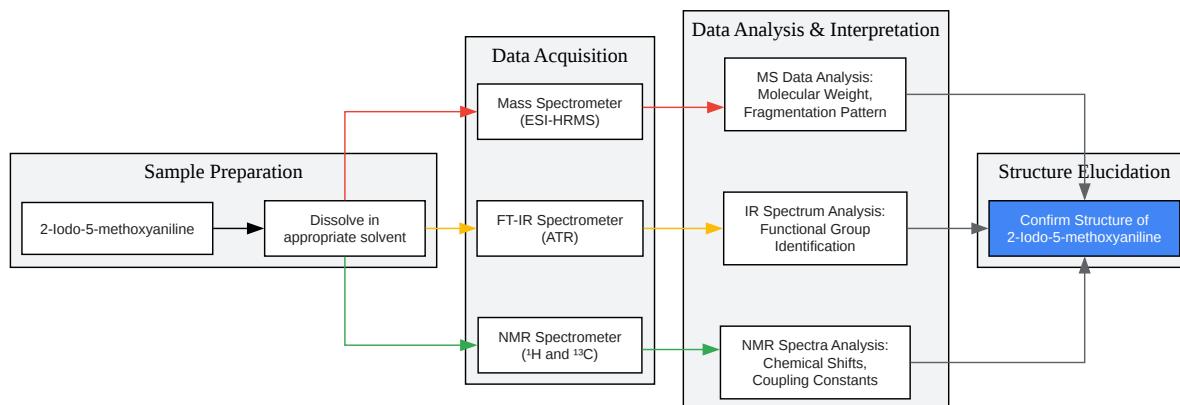
Table 4: HRMS data for **2-Iodo-5-methoxyaniline**.[\[3\]](#)

The molecular ion peak is expected at m/z 249. The fragmentation pattern would likely involve the loss of the iodine atom, the methoxy group, or the amine group.

A dilute solution of **2-Iodo-5-methoxyaniline** is prepared in a suitable solvent such as methanol or acetonitrile. The solution is then introduced into the electrospray ionization (ESI) source of a high-resolution mass spectrometer. The data is acquired in positive ion mode.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Iodo-5-methoxyaniline**.



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Workflow for the spectroscopic analysis of **2-Iodo-5-methoxyaniline**.

## Conclusion

The combined use of NMR, IR, and MS provides a comprehensive characterization of **2-Iodo-5-methoxyaniline**. The data presented in this guide serves as a valuable reference for the identification and quality control of this important chemical intermediate in research and development settings. The detailed experimental protocols offer a standardized approach to obtaining reliable and reproducible spectroscopic data.

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## References

- 1. 153898-63-6|2-Iodo-5-methoxyaniline|BLD Pharm [bldpharm.com]
- 2. 2-Iodo-5-methoxyaniline | C7H8INO | CID 11139508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
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